3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid
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Overview
Description
3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid is a chemical compound with the molecular formula C7H8BrNO4S2 and a molecular weight of 314.18 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a bromine atom, a sulfonamide group, and a thiophene ring.
Preparation Methods
The synthesis of 3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid involves several steps, typically starting with the bromination of thiophene derivatives. The sulfonamide group is then introduced through a sulfonation reaction. The final step involves the addition of the propanoic acid moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes, while the bromine atom and thiophene ring contribute to its overall biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes .
Comparison with Similar Compounds
3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid can be compared with other thiophene derivatives and sulfonamide-containing compounds. Similar compounds include:
3-(4-Chloro-5-sulfamoylthiophen-2-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(4-Bromo-5-sulfamoylthiophen-2-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8BrNO4S2 |
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Molecular Weight |
314.2 g/mol |
IUPAC Name |
3-(4-bromo-5-sulfamoylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO4S2/c8-5-3-4(1-2-6(10)11)14-7(5)15(9,12)13/h3H,1-2H2,(H,10,11)(H2,9,12,13) |
InChI Key |
MAPIDMJJIHRIOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)S(=O)(=O)N)CCC(=O)O |
Origin of Product |
United States |
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